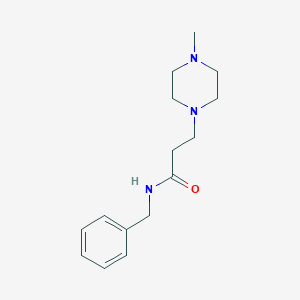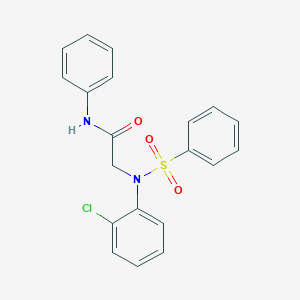![molecular formula C13H17NO3 B258564 2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol, also known as Phe-Gly-Gly or PG2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of the amino acid phenylalanine and has been shown to exhibit a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
PG2 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where PG2 has been shown to exhibit neuroprotective properties. It has been demonstrated to protect neurons against oxidative stress, inflammation, and excitotoxicity. PG2 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
PG2 has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. PG2 has also been shown to enhance the cytotoxicity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Wirkmechanismus
The exact mechanism of action of PG2 is not fully understood. However, it has been proposed that PG2 exerts its neuroprotective effects by modulating the activity of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. PG2 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
PG2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have antioxidant, anti-inflammatory, and anti-apoptotic properties. PG2 has also been shown to enhance the production of neurotrophic factors, which are involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PG2 in lab experiments is its neuroprotective properties. It can be used to protect neurons against various forms of stress, making it a useful tool for studying the effects of oxidative stress, inflammation, and excitotoxicity on neuronal function. PG2 can also be used to study the mechanisms underlying cognitive function and memory.
One of the limitations of using PG2 in lab experiments is its potential toxicity. PG2 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, PG2 may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several areas of future research that could be explored with PG2. One area of research is the development of new neuroprotective therapies for neurodegenerative diseases. PG2 has shown promise in animal models of Alzheimer's disease and could be further developed as a potential therapeutic agent.
Another area of research is the development of new cancer therapies. PG2 has been shown to exhibit cytotoxic effects on cancer cells and could be further developed as a potential anticancer agent. Additionally, PG2 could be used as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs.
Conclusion:
In conclusion, PG2 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have neuroprotective and anticancer properties. While there are limitations to its use in lab experiments, PG2 has the potential to be further developed as a therapeutic agent for neurodegenerative diseases and cancer.
Synthesemethoden
PG2 can be synthesized using a multi-step process that involves the protection and deprotection of various functional groups. The first step involves the protection of the carboxylic acid group of phenylalanine using a suitable protecting group. This is followed by the protection of the amine group using a Boc (tert-butyloxycarbonyl) group. The protected phenylalanine is then reacted with glyoxal in the presence of a base to form the pyrrolidinone ring. The Boc group is then removed using an acid to expose the amine group, which is then reacted with formaldehyde to form the hydroxymethyl group. Finally, the protecting groups are removed using appropriate reagents to yield PG2.
Eigenschaften
Produktname |
2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H17NO3/c15-9-11-7-4-8-14(11)13(17)12(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
XQICUDKBJNDWLK-NWDGAFQWSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C2=CC=CC=C2)O)CO |
SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)O)CO |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
